7,9-DINITRODIBENZO[B,F]OXEPIN-2-YL METHYL ETHER
Description
7,9-Dinitrodibenzo[b,f]oxepin-2-yl methyl ether is a synthetic organic compound belonging to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings
Properties
IUPAC Name |
3-methoxy-7,9-dinitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-22-11-3-5-14-9(6-11)2-4-12-13(17(20)21)7-10(16(18)19)8-15(12)23-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRTBLDUZCBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dinitrodibenzo[b,f]oxepin-2-yl methyl ether typically involves the following steps:
Nitration: The starting material, dibenzo[b,f]oxepin, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 7 and 9.
Methylation: The nitrated intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl ether group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7,9-Dinitrodibenzo[b,f]oxepin-2-yl methyl ether undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The methyl ether group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 7,9-diaminodibenzo[b,f]oxepin-2-yl methyl ether.
Substitution: Various substituted dibenzo[b,f]oxepin derivatives.
Oxidation: 7,9-dinitrodibenzo[b,f]oxepin-2-carboxylic acid.
Scientific Research Applications
7,9-Dinitrodibenzo[b,f]oxepin-2-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,9-dinitrodibenzo[b,f]oxepin-2-yl methyl ether involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation, contributing to its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin: The parent compound without nitro or methyl ether groups.
7,9-Dinitrodibenzo[b,f]oxepin: Similar structure but lacks the methyl ether group.
2-Methoxydibenzo[b,f]oxepin: Similar structure but lacks the nitro groups.
Uniqueness
7,9-Dinitrodibenzo[b,f]oxepin-2-yl methyl ether is unique due to the presence of both nitro groups and a methyl ether group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in chemical synthesis and its potential as a bioactive compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
